molecular formula C20H36N2 B14439753 N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine CAS No. 74474-34-3

N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine

Cat. No.: B14439753
CAS No.: 74474-34-3
M. Wt: 304.5 g/mol
InChI Key: ZMTRKGJMWGJBSM-UHFFFAOYSA-N
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Description

N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine is an organic compound with a complex structure It belongs to the class of ethane-1,2-diamines, characterized by the presence of two amino groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 4-octylphenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions. The final product is purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diethyl-N,N’-dimethylethylenediamine
  • N,N’-Diethylethylenediamine
  • N,N’-Dimethyl-N,N’-diethylethylenediamine

Uniqueness

N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine is unique due to the presence of the 4-octylphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other ethane-1,2-diamines and contributes to its specific applications and reactivity.

Properties

74474-34-3

Molecular Formula

C20H36N2

Molecular Weight

304.5 g/mol

IUPAC Name

N',N'-diethyl-N-(4-octylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C20H36N2/c1-4-7-8-9-10-11-12-19-13-15-20(16-14-19)21-17-18-22(5-2)6-3/h13-16,21H,4-12,17-18H2,1-3H3

InChI Key

ZMTRKGJMWGJBSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NCCN(CC)CC

Origin of Product

United States

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